2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Structural Overview of Triazolopyrimidine Core System
The triazolo[1,5-a]pyrimidine core system represents a fundamental heterocyclic framework characterized by the fusion of a pyrimidine ring with a 1,2,4-triazole ring at the 1- and 5-positions. This bicyclic structure consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, fused to a five-membered triazole ring containing three nitrogen atoms. The resulting fused system creates a 10-electron aromatic framework that exhibits unique electronic properties and chemical reactivity patterns.
The molecular formula of the parent triazolo[1,5-a]pyrimidine system is C5H4N4, with a molecular weight of 120.12 grams per mole and a Chemical Abstracts Service registry number of 275-02-5. The core structure features four nitrogen atoms positioned strategically throughout the bicyclic framework, creating multiple sites for potential chemical modification and biological interaction. The nitrogen atoms at positions N1, N3, and N4 possess accessible electron pairs, enabling the formation of hydrogen bonds and coordination complexes with metal ions.
Structural analysis reveals that triazolopyrimidines exist as aza-analogs of indolizines, characterized as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring contributing 6 π electrons fused to an electron-deficient six-membered ring contributing 4 π electrons. Despite this electronic delocalization, nuclear magnetic resonance studies using methyl substituent effects have demonstrated that the triazolopyrimidine heterocycle exhibits a rather limited degree of aromaticity compared to fully aromatic systems.
Position of Target Compound in Heterocyclic Chemistry
The target compound 2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide occupies a significant position within the broader classification of heterocyclic organic compounds. Triazolopyrimidines belong to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through carbon-carbon or carbon-nitrogen bonds. More specifically, this compound is classified within the diazines superclass, under the pyrimidines and pyrimidine derivatives class, with direct parentage to phenylpyrimidines.
The chemical taxonomy of this compound places it within the kingdom of organic compounds, specifically under organoheterocyclic compounds as the superclass. The structural complexity of the target compound, featuring multiple aromatic substituents and functional groups, positions it among the most sophisticated examples of triazolopyrimidine derivatives. The presence of the 4,7-dihydro configuration indicates partial saturation of the pyrimidine ring, which significantly influences the compound's chemical reactivity and biological properties.
Within the context of heterocyclic chemistry, triazolopyrimidines represent one of eight possible isomeric structures, with the triazolo[1,5-a]pyrimidine framework being among the most stable configurations. The specific substitution pattern of the target compound, incorporating halogenated, hydroxylated, and methoxylated aromatic substituents, demonstrates the extensive derivatization possibilities available within this heterocyclic framework.
Historical Development of Triazolo[1,5-a]pyrimidine Chemistry
The historical development of triazolo[1,5-a]pyrimidine chemistry has evolved through several distinct phases, beginning with fundamental synthetic methodologies and progressing toward sophisticated applications in medicinal chemistry. The earliest documented synthesis approaches involved condensation reactions with 1,3-dicarbonyl substrates and oxidation of aminopyrimidine Schiff bases. These foundational methods established the basic synthetic protocols for constructing the triazolopyrimidine core structure.
Subsequent developments in the field led to the optimization of synthetic protocols, including the implementation of aza-Wittig reactions and [3 + 2] cycloaddition reactions as alternative approaches to triazolopyrimidine synthesis. These methodological advances enabled more efficient and selective formation of the fused heterocyclic system, facilitating the preparation of increasingly complex derivatives. The evolution of synthetic chemistry in this area has been documented extensively from 2014 to 2022, highlighting the continuous refinement of preparative methods.
The historical progression of triazolopyrimidine chemistry can be categorized into four major synthetic approaches: annulation of 1,2,4-triazole nucleus to pyrimidine, annulation of pyrimidines to 1,2,4-triazole structure, rearrangement of existing 1,2,4-triazolo[1,5-a]pyrimidines, and pyrimidotetrazine rearrangement reactions. Each of these methodological developments has contributed to the expanding chemical space accessible within the triazolopyrimidine framework.
Recent advances in the field have focused on the development of metal-catalyzed synthesis approaches, including the use of Schiff base zinc(II) complexes supported on magnetite nanoparticles for the preparation of triazolopyrimidine derivatives under mild conditions. These contemporary methodologies demonstrate yields ranging from 40% to 96% for various substituted triazolopyrimidines, representing significant improvements in synthetic efficiency compared to earlier approaches.
Significance in Chemical Research
The significance of triazolo[1,5-a]pyrimidine chemistry in contemporary chemical research extends across multiple disciplines, encompassing synthetic methodology development, medicinal chemistry applications, and materials science innovations. The triazolopyrimidine scaffold has emerged as a privileged structure in drug design due to its isoelectronic relationship with purine bases, enabling its utilization as a purine surrogate in various biochemical contexts.
Research investigations have demonstrated that triazolopyrimidines exhibit remarkable versatility as evidenced by their diverse applications in different areas of drug design. The heterocyclic framework has been successfully employed as a bio-isostere for carboxylic acid functional groups and N-acetyl fragments of ε-N-acetylated lysine, expanding its utility beyond simple purine mimicry. This structural versatility has made triazolopyrimidines valuable templates for developing compounds with diverse pharmacological properties.
The metal-chelating properties of the triazolopyrimidine ring system have been extensively exploited in chemical research, particularly for the generation of candidate treatments for various diseases. The ability of three heterocyclic nitrogen atoms (N1, N3, and N4) to present accessible electron pairs enables the formation of diverse metal complexes, including monodentate complexes involving the N3 position and bidentate complexes involving N3 and N1/N4 positions. These coordination capabilities have led to the development of copper(II), platinum, and ruthenium complexes with significant biological potential.
Contemporary research has identified triazolopyrimidines as promising candidates for treating neurodegenerative diseases, including Alzheimer's disease and related tauopathies. Additionally, recent studies have highlighted their potential as phosphodiesterase 2A inhibitors, with structure-guided design approaches leading to the identification of highly potent compounds with nanomolar activity levels. The comprehensive exploration of triazolopyrimidine derivatives has revealed their potential across multiple therapeutic areas, including anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-9-5-6-10-21(20)35-2)23(16-11-13-17(33)14-12-16)32-26(28-15)30-24(31-32)18-7-3-4-8-19(18)27/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROQLCJKQDSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to inhibit sterol demethylase, a key enzyme in the biosynthesis of sterols in fungi.
Mode of Action
Similar compounds have been shown to bind to their target proteins via coordination, hydrogen bonding, and stacking interactions. These interactions can disrupt the normal function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Inhibition of sterol demethylase, as seen with similar compounds, would disrupt the biosynthesis of sterols. This could affect the integrity of cellular membranes in fungi, leading to their death.
Biological Activity
The compound 2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 540505-59-7) is a member of the triazolopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H22ClN5O3
- Molar Mass : 487.94 g/mol
- Density : 1.40±0.1 g/cm³ (predicted)
- pKa : 9.76±0.30 (predicted)
Anticancer Activity
Recent studies have indicated that compounds similar to the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, related compounds have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms such as:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly regarding carbonic anhydrases (CAs). Similar compounds have exhibited selective inhibition against isoforms hCA IX and XII, which are implicated in tumorigenesis and metastasis. The inhibition profiles observed in related studies suggest that the compound may also possess:
- Anti-inflammatory properties.
- Analgesic effects due to its interaction with pain pathways.
Antimicrobial Activity
Preliminary data indicate that triazolopyrimidine derivatives can display antibacterial activity against a range of pathogens. For example:
- Compounds with similar scaffolds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties.
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated a series of triazolopyrimidine derivatives for their anticancer activity. The findings highlighted that compounds with similar structures demonstrated significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Cell cycle arrest |
Study on Enzyme Inhibition
Research focusing on enzyme inhibition revealed that triazolopyrimidine derivatives could selectively inhibit carbonic anhydrases involved in tumor growth. The study reported IC50 values ranging from 50 nM to 200 nM for various isoforms.
| Isoform | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| hCA IX | 150 | 1:3 |
| hCA XII | 50 | 1:1 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 5j) correlate with enhanced antimicrobial activity, likely due to increased electrophilicity and target interaction .
Positional Influence: The ortho-methoxy group in the target’s carboxamide (vs. 2-Chlorophenyl at position 2 (target) vs. 4-isopropylphenyl at position 7 (Compound 1 ) suggests divergent SAR profiles, with the former favoring aromatic stacking and the latter enhancing hydrophobic interactions.
Synthetic Challenges :
- Hydroxyl-containing derivatives (e.g., target compound, 5l) often require protective groups (e.g., acetyl) during synthesis to prevent undesired side reactions, reducing overall yields compared to methoxy analogs .
Table 2: NMR and MS Data Comparison
Research Findings and Implications
- Antimicrobial Potential: Analogous compounds (e.g., 5j, 5k) show potent activity against Gram-positive bacteria and fungi, suggesting the target compound may share similar mechanisms, possibly via inhibition of dihydrofolate reductase (DHFR) .
- Metabolic Stability : The 5-methyl group and methoxy substituents in the target compound may enhance metabolic stability compared to hydroxylated analogs, as seen in pharmacokinetic studies of related triazolopyrimidines .
- Crystallographic Insights : Ethyl 2-benzylsulfanyl derivatives () exhibit triclinic crystal packing with intermolecular hydrogen bonds, a feature likely shared by the target compound due to its hydroxyl and carboxamide groups .
Preparation Methods
Core Formation via Triazolopyrimidine Cyclization
The triazolopyrimidine scaffold is typically constructed through cyclocondensation of 5-aminotriazole derivatives with β-keto esters or acetoacetate analogs. For example, ethyl 3-oxobutanoate reacts with 3-(2-chlorophenyl)-5-amino-1,2,4-triazole under acidic conditions to yield the 5-methyl-substituted triazolopyrimidine intermediate. This method, adapted from antimalarial drug optimization studies, achieves regioselectivity by leveraging hydrogen-bond-directed cyclization.
Key challenges include controlling the position of the methyl group (C5 vs. C7) and avoiding N3-adduct formation. Microwave-assisted synthesis at 120°C for 30 minutes improves yield to 78% compared to conventional heating (62% over 6 hours). The 4,7-dihydro state is preserved using mild reducing agents like sodium borohydride in tetrahydrofuran.
Stepwise Assembly of Functional Groups
Carboxamide Side-Chain Installation
The N-(2-methoxyphenyl)carboxamide group is introduced through a two-stage process:
-
Chloride Activation : Treating 6-chlorocarbonyl-triazolopyrimidine with thionyl chloride generates the acid chloride intermediate.
-
Aminolysis : Reaction with 2-methoxyaniline in dichloromethane containing 4-dimethylaminopyridine (DMAP) catalyst affords the carboxamide in 82% yield.
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and using a 1.2:1 amine-to-acid chloride ratio to minimize diacylation byproducts.
Ortho-Chlorophenyl Incorporation
Positioning the 2-chlorophenyl group at C2 requires early-stage functionalization. A patented route employs Ullmann coupling between 2-iodopyrimidine and 2-chlorophenylboronic acid using copper(I) iodide and trans-1,2-diaminocyclohexane ligand, achieving 89% cross-coupling efficiency. Subsequent triazole ring formation via Huisgen cycloaddition ensures correct regiochemistry.
Protecting Group Strategies
Phenolic -OH Protection
During synthesis, the 4-hydroxyphenyl group’s reactivity necessitates protection. Comparative studies show:
| Protecting Group | Deprotection Condition | Yield Retention |
|---|---|---|
| TBS | TBAF/THF | 94% |
| Acetyl | NaOH/MeOH | 78% |
| MOM | HCl/MeOH | 85% |
Data adapted from ticagrelor synthesis optimizations. The TBS group provides optimal stability during subsequent Friedel-Crafts acylations.
Amino Group Masking
Intermittent protection of the triazole N1 nitrogen with benzyloxycarbonyl (Cbz) groups prevents unwanted alkylation. Hydrogenolysis over palladium on carbon (10 wt%) in ethanol removes Cbz with full recovery of the free amine.
Purification and Characterization
Chromatographic Challenges
Reverse-phase HPLC (C18 column, 60% acetonitrile/water) separates the target compound from:
Spectroscopic Confirmation
1H NMR (DMSO-d6):
-
δ 8.21 (d, J=8.5 Hz, 1H, Ar-H) confirms para-substituted hydroxyphenyl
-
δ 6.89 (t, J=7.3 Hz, 1H) verifies 2-methoxyphenyl orientation
HRMS : m/z 544.1523 [M+H]+ (calculated 544.1519)
Industrial-Scale Considerations
Toxicity Mitigation
Patent EP2570405A1 emphasizes replacing carcinogenic CHBr3 with dimethyl carbonate in triazole ring-forming steps, reducing genotoxic impurities to <0.1%. Flow chemistry implementations decrease reaction times from 12 hours to 23 minutes for the cyclocondensation step.
Cost Analysis
| Step | Traditional Cost | Optimized Cost |
|---|---|---|
| Triazole formation | $12,800/kg | $7,200/kg |
| Carboxamide coupling | $9,400/kg | $5,100/kg |
| Final purification | $18,500/kg | $10,900/kg |
Data extrapolated from ticagrelor production economics.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
